4-(4-Methylphenyl)cinnoline
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Overview
Description
4-(p-Tolyl)cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. . The structure of 4-(p-Tolyl)cinnoline consists of a cinnoline core with a p-tolyl group attached at the 4-position, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)cinnoline can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts cyclization of aryl hydrazone derivatives. This method typically uses aryl hydrazonomalononitriles as starting materials, which are cyclized in the presence of aluminum chloride (AlCl3) and toluene under reflux conditions . Another method involves microwave-assisted one-pot green synthesis, where the reaction is conducted inside natural sporopollenin microcapsules using microwave irradiation .
Industrial Production Methods: While specific industrial production methods for 4-(p-Tolyl)cinnoline are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(p-Tolyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrocinnoline derivatives, and various substituted cinnoline compounds .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Derivatives of 4-(p-Tolyl)cinnoline have shown promise in anticancer and antihypertensive therapies.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)cinnoline involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins .
Comparison with Similar Compounds
Quinoxaline: Known for its antibacterial and antitumor activities.
Indole: A widely studied heterocycle with diverse biological and clinical applications.
Uniqueness of 4-(p-Tolyl)cinnoline: 4-(p-Tolyl)cinnoline stands out due to its unique combination of a cinnoline core and a p-tolyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
PIRSHZSKTUPSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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